The Discovery and Synthesis of Fosmanogepix: A First-in-Class Antifungal Agent
The Discovery and Synthesis of Fosmanogepix: A First-in-Class Antifungal Agent
Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents with new mechanisms of action. Fosmanogepix represents a promising development in this area. It is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections caused by a broad spectrum of yeasts and molds, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of fosmanogepix.
Discovery and Development
The journey to fosmanogepix began with a screening effort by researchers at Eisai Co. to identify compounds that could disrupt the fungal cell wall.[1] This led to the discovery of 1-[4-butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1] The target of BIQ was identified as the fungal protein Gwt1, a conserved enzyme essential for an early step in the GPI-anchor biosynthesis pathway.[1]
Significant lead optimization and a deep understanding of the structure-activity relationship culminated in the identification of the preclinical candidate E1210, which was later renamed manogepix (MGX).[1] To improve its pharmaceutical properties, a water-soluble N-phosphonooxymethylene prodrug, fosmanogepix (formerly APX001 and E1211), was developed.[1] Fosmanogepix is rapidly and completely metabolized in vivo by systemic phosphatases to release the active moiety, manogepix.[1][3] Amplyx Pharmaceuticals in-licensed the compound in 2015 for further development, and it is now being developed by Pfizer and Basilea.[1][3][4]
Synthesis Pathway
The synthesis of manogepix, the active form of fosmanogepix, is a multi-step process. While various synthetic routes have been developed to explore the structure-activity relationship, a key pathway involves the Suzuki coupling of a substituted isoxazole derivative with a phenylboronic acid derivative. The final step to create the prodrug, fosmanogepix, involves the addition of the N-phosphonooxymethylene group to the manogepix molecule. This enhances the drug's solubility and allows for both intravenous and oral administration.[5]
Mechanism of Action
Fosmanogepix is an N-phosphonooxymethyl prodrug that is rapidly converted to its active form, manogepix, by systemic phosphatases upon administration.[1][6] Manogepix exerts its antifungal activity by targeting and inhibiting Gwt1, a highly conserved fungal enzyme.[4][7] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[1][3]
The inhibition of Gwt1 disrupts the maturation and localization of a wide range of GPI-anchored proteins, which are crucial for the structural integrity and function of the fungal cell wall.[1][7] These proteins play vital roles in cell wall assembly, adhesion to host cells, biofilm formation, and evasion of the host immune system.[8][9] By blocking this pathway, manogepix leads to severe growth defects and ultimately fungal cell death.[8] A key advantage of this mechanism is its high selectivity for the fungal Gwt1 enzyme over its closest human ortholog, PIG-W, suggesting a wide therapeutic window.[8][9]
Quantitative Data
In Vitro Activity
Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide range of clinically important yeasts and molds, including strains resistant to other antifungal classes.[2]
| Fungal Species | MIC Range (mg/L) | Reference(s) |
| Candida spp. (baseline isolates) | 0.002 - 0.03 | [8][10][11] |
| Candida auris | 0.008 - 0.015 (CLSI) | [12] |
| Candida auris | 0.004 - 0.03 (EUCAST) | [12] |
| Candida krusei | 2 to >32 | [8] |
| Aspergillus spp. | - | [2][6] |
| Cryptococcus spp. | - | [6] |
| Scedosporium spp. | - | [2][6] |
| Lomentospora prolificans | - | [2][6] |
| Fusarium spp. | - | [2][6] |
| Mucorales | Variable Activity | [2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI, EUCAST). A comprehensive list of MICs for all species was not available in the provided search results.
Pharmacokinetics (Phase 1 Studies in Healthy Volunteers)
Phase 1 studies demonstrated that fosmanogepix has a favorable pharmacokinetic profile, with high oral bioavailability supporting a seamless transition from intravenous (IV) to oral (p.o.) therapy.[9]
| Administration Route & Dose | Cmax (μg/mL) | AUC (μg·h/mL) | Bioavailability (%) | Half-life (h) | Reference(s) |
| IV Single Ascending Dose (SAD) | |||||
| 10 mg to 1,000 mg | 0.16 to 12.0 | 4.05 to 400 | - | ~49.1 | [9] |
| IV Multiple Ascending Dose (MAD) | |||||
| 50 mg to 600 mg | 0.67 to 15.4 | 6.39 to 245 | - | - | [9] |
| Oral Single Ascending Dose (SAD) | |||||
| 100 mg to 500 mg | 1.30 to 6.41 | 87.5 to 205 | 90.6 to 101.2 | 44.9 to 67.5 | [9] |
| Oral Multiple Ascending Dose (MAD) | |||||
| 500 mg to 1,000 mg | 6.18 to 21.3 | 50.8 to 326 | - | - | [9] |
Clinical Efficacy (Phase 2 Studies)
Phase 2 clinical trials have shown promising results for the treatment of invasive candidiasis.
| Study Population | Primary Endpoint | Result | Reference(s) |
| Non-neutropenic adults with candidaemia | Treatment Success at End of Study Treatment (EOST) | 80% (16/20) | [8][10][11] |
| Non-neutropenic adults with candidaemia | Day 30 Survival | 85% (17/20) | [8][10][11] |
| Adults with candidaemia caused by C. auris | Treatment Success at EOST | 89% (8/9) | [12] |
| Adults with candidaemia caused by C. auris | Day 30 Survival | 89% (8/9) | [12] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: The in vitro activity of manogepix against fungal isolates is determined using standardized microbroth dilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Procedure: Fungal isolates are cultured and their growth is challenged with serial dilutions of manogepix. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[12]
In Vivo Efficacy Models
Fosmanogepix has demonstrated efficacy in various animal models of invasive fungal infections.[2][6][13] A representative experimental design is as follows:
-
Animal Model: Neutropenic mice are commonly used to simulate an immunocompromised state.[6]
-
Infection: Mice are infected intravenously with a clinical isolate of a fungal pathogen (e.g., fluconazole-resistant Candida auris).[6]
-
Treatment: Treatment with fosmanogepix is initiated at a set time post-inoculation (e.g., 24 hours). Various dosing regimens (e.g., 104 and 130 mg/kg intraperitoneally three times daily) are administered for a defined period (e.g., seven days).[6]
-
Control Groups: Control groups may include vehicle (placebo), and standard-of-care antifungals (e.g., fluconazole, caspofungin).[6]
-
Endpoints: The primary endpoints are typically survival over the course of the study and the fungal burden in target organs (e.g., kidneys, brain), which is quantified using methods like quantitative PCR (qPCR) to measure log10 conidial equivalents per gram of tissue.[6]
Phase 2 Clinical Trial Protocol for Candidaemia
The Phase 2 studies for candidaemia followed a multicenter, open-label, non-comparative design.[8][10]
-
Patient Population: Eligible participants were non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry, who had received no more than two days of prior systemic antifungal therapy.[10]
-
Treatment Regimen:
-
Primary Efficacy Endpoint: The primary endpoint was treatment success at the End of Study Treatment (EOST), as determined by an independent Data Review Committee. Success was defined as the clearance of Candida from blood cultures and survival without the need for additional antifungal treatment.[10][11]
-
Secondary Endpoints: A key secondary endpoint was survival at Day 30.[8][12]
Conclusion
Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action that targets the essential fungal enzyme Gwt1.[8] Its development from the initial discovery of a screening hit to a clinical candidate with both intravenous and oral formulations demonstrates a successful drug discovery and development program.[1][7] Fosmanogepix exhibits broad-spectrum activity, including against drug-resistant pathogens, and has shown promising safety and efficacy in clinical trials.[6][10] It represents a valuable and much-needed addition to the arsenal of antifungal therapies for treating invasive fungal infections.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antifungal Pipeline: Fosmanogepix, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Fosmanogepix used for? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. Clinical efficacy and safety of a novel antifungal, Fosmanogepix, in patients with candidemia caused by Candida auris : results from a Phase 2 trial [repository.up.ac.za]
- 13. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
